molecular formula C8H7N3 B066562 4-(1H-imidazol-2-yl)pyridine CAS No. 176964-60-6

4-(1H-imidazol-2-yl)pyridine

Cat. No. B066562
CAS RN: 176964-60-6
M. Wt: 145.16 g/mol
InChI Key: QWZSAEUNIBEKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-2-yl)pyridine, also known as 4-IP, is a heterocyclic organic compound with a pyridine and imidazole ring structure. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)pyridine involves its binding to the active site of the targeted enzyme, thereby inhibiting its activity. The compound has been found to have high selectivity towards certain enzymes, making it a valuable tool for studying their functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-imidazol-2-yl)pyridine vary depending on the targeted enzyme. For example, inhibition of protein kinases by 4-(1H-imidazol-2-yl)pyridine can lead to changes in cell cycle progression, apoptosis, and gene expression. Inhibition of histone deacetylases can lead to changes in chromatin structure and gene expression. The compound has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1H-imidazol-2-yl)pyridine in lab experiments include its high selectivity towards certain enzymes, its potency, and its ability to induce specific changes in cellular function. However, the compound also has limitations, including its potential toxicity and the need for careful optimization of experimental conditions.

Future Directions

There are several potential future directions for research involving 4-(1H-imidazol-2-yl)pyridine. These include the development of more efficient synthesis methods, the identification of new enzymes that can be targeted by the compound, and the exploration of its potential therapeutic applications in various diseases. Additionally, the use of 4-(1H-imidazol-2-yl)pyridine in combination with other compounds may lead to synergistic effects and improved therapeutic outcomes.

Scientific Research Applications

4-(1H-imidazol-2-yl)pyridine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play crucial roles in various cellular processes, and their inhibition by 4-(1H-imidazol-2-yl)pyridine can lead to significant changes in cellular function.

properties

IUPAC Name

4-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZSAEUNIBEKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311778
Record name 4-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)pyridine

CAS RN

21202-42-6
Record name 21202-42-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Imidazol-2-yl)-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-pyridyl)-imidazoline (7.0 g, 0.047M) and barium mangnate (52.5 g) in CH2Cl2 (500 ml) were refluxed with stirring for 24 hrs. The reaction mixture was then filtered through diatomaceous earth, washed with methylene chloride and then ethylacetate. The combined filtrates were concentrated and crystallized from ethylacetate-petroleum ether to give 4-(1H-imidazol-2-yl)pyridine (4.7 g, 67% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.